N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide

Keap1-Nrf2 PPI inhibition Fluorescence polarization assay Kelch domain binding

N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide (synonym: N,N’-1,4-naphthalenediyldibenzenesulfonamide; molecular formula C₂₂H₁₈N₂O₄S₂, MW 438.5 g/mol) is a symmetric naphthalene-core bis-sulfonamide belonging to the broader class of arylsulfonamide carbonic anhydrase (CA) inhibitors and Keap1-Nrf2 protein-protein interaction (PPI) modulators. It features two terminal benzenesulfonamide moieties connected via sulfonamide (-SO₂NH-) linkages to the 1- and 4-positions of a central naphthalene scaffold, yielding a rigid, elongated geometry with a calculated LogP of 4.19 and estimated aqueous solubility (LogSW) of -5.98.

Molecular Formula C22H18N2O4S2
Molecular Weight 438.5 g/mol
Cat. No. B10808254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide
Molecular FormulaC22H18N2O4S2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16,23-24H
InChIKeyOZHNDJFQAQOYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide (N,N’-1,4-Naphthalenediyldibenzenesulfonamide): Compound Identity and Core Characteristics for Research Procurement


N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide (synonym: N,N’-1,4-naphthalenediyldibenzenesulfonamide; molecular formula C₂₂H₁₈N₂O₄S₂, MW 438.5 g/mol) is a symmetric naphthalene-core bis-sulfonamide belonging to the broader class of arylsulfonamide carbonic anhydrase (CA) inhibitors and Keap1-Nrf2 protein-protein interaction (PPI) modulators [1]. It features two terminal benzenesulfonamide moieties connected via sulfonamide (-SO₂NH-) linkages to the 1- and 4-positions of a central naphthalene scaffold, yielding a rigid, elongated geometry with a calculated LogP of 4.19 and estimated aqueous solubility (LogSW) of -5.98 . This compound serves as both a direct pharmacological probe for the Keap1-Nrf2 axis and a versatile synthetic intermediate for generating more potent derivatives via N,N’-diacetic acid functionalization—a strategy central to the development of sub-100 nM Keap1-Nrf2 PPI inhibitors [2].

Why N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide Cannot Be Replaced by Mono-Sulfonamide or Benzene-Core Analogs


The 1,4-naphthalene bis-sulfonamide scaffold is not interchangeable with simpler mono-benzenesulfonamides (e.g., N-(naphthalen-1-yl)benzenesulfonamide, CAS 15309-82-7) or benzene-core bis-sulfonamides. The presence of two terminal sulfonamide groups on a rigid naphthalene core creates a bidentate hydrogen-bonding architecture that simultaneously engages both the P1 and P3 subpockets of the Keap1 Kelch domain—a binding mode unattainable by mono-sulfonamide analogs [1]. Furthermore, the naphthalene scaffold provides approximately 2.4 Å greater inter-sulfonamide spacing compared to a benzene core (1,4-disubstitution on naphthalene: ~5.1 Å vs. benzene: ~2.7 Å), directly impacting Keap1 Kelch domain occupancy geometry [2]. Substitution with the commercially available para-methoxy analog (Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene, IC₅₀ = 2.7 µM against Keap1-Nrf2 PPI [3]) introduces electron-donating substituents that alter both solubility and target engagement kinetics relative to the unsubstituted parent; the parent compound’s LogP of 4.19 positions it in a distinct lipophilicity window compared to the methoxy derivative (predicted LogP ~3.2), affecting membrane permeability and off-target binding profiles in cell-based assays.

N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide: Quantitative Differential Evidence for Procurement Decisions


Keap1 Kelch Domain Binding Affinity: Naphthalene Bis-Sulfonamide Parent vs. Methoxy Derivative and Benzene-Core Analog

The unsubstituted naphthalene bis-benzenesulfonamide parent scaffold engages the Keap1 Kelch domain with a reported Kd of approximately 2.9 µM in fluorescence polarization (FP) competition assays using FITC-βAla-DEETGEF-OH as the tracer probe [1]. This affinity is roughly comparable to the para-methoxy analog Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene, which shows an IC₅₀ of 2.7 µM under similar FP assay conditions [2]. However, the absence of the electron-donating 4-methoxy substituent on the parent compound results in (a) reduced molecular weight (438.5 vs. 498.6 g/mol), (b) increased lipophilicity (LogP 4.19 vs. ~3.2 estimated for the methoxy analog), and (c) absence of potential O-demethylation metabolic liabilities, making the parent scaffold a cleaner starting point for further structure-activity relationship (SAR) exploration. By contrast, the benzene-core analog 1,4-bis(benzenesulfonamido)benzene shows drastically reduced Keap1 binding (>10-fold weaker) due to the shorter inter-sulfonamide distance that prevents simultaneous P1/P3 subpocket occupation [3].

Keap1-Nrf2 PPI inhibition Fluorescence polarization assay Kelch domain binding

Physicochemical Differentiation: LogP and Aqueous Solubility vs. the para-Methoxy Analog

The unsubstituted naphthalene bis-benzenesulfonamide exhibits a measured/calculated LogP of 4.19 and a LogSW (log of aqueous solubility) of -5.98, corresponding to an estimated aqueous solubility of approximately 1.05 × 10⁻⁶ mol/L (~0.46 µg/mL) . In comparison, the para-methoxy derivative Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene (CAS 321694-20-6) is experimentally soluble in DMSO at 20 mg/mL (~40 mM) [1], suggesting significantly improved solubility attributable to the methoxy oxygen acting as an additional hydrogen-bond acceptor. The parent compound’s LogP of 4.19 falls within the upper boundary of Lipinski’s Rule of Five criteria for oral drug-likeness (LogP ≤ 5), whereas its more limited aqueous solubility may necessitate formulation strategies (e.g., co-solvent systems) for in vivo studies. This lipophilicity difference is critical for researchers selecting between the parent and the methoxy analog: the parent offers superior membrane permeability potential but requires solubility optimization, while the methoxy derivative provides better handling properties at the cost of increased molecular weight and potential metabolic susceptibility.

Lipophilicity Aqueous solubility Drug-likeness

Scaffold Geometry Advantage: Naphthalene vs. Benzene Core in Bis-Sulfonamide Keap1 Inhibitor Design

Systematic SAR studies comparing 1,4-bis(arylsulfonamido)naphthalene and 1,4-bis(arylsulfonamido)benzene scaffolds reveal that the naphthalene core provides a critical geometric advantage for Keap1 Kelch domain inhibition. The inter-sulfonamide N•••N distance in the naphthalene series (~5.1 Å) closely matches the spatial separation between the key arginine residues (Arg380, Arg415) that anchor sulfonamide binding in the Keap1 Kelch domain, whereas the benzene-core analogs (~2.7 Å inter-sulfonamide distance) are geometrically mismatched for simultaneous bidentate engagement [1]. This geometric difference translates directly into functional potency: naphthalene-based bis-sulfonamide diacetic acid derivatives consistently achieve IC₅₀ values in the low nanomolar range (as low as 2.5 nM in TR-FRET assays for optimized C2-substituted analogs), while benzene-core congeners with identical C2-substituents show 10- to 100-fold weaker inhibition [2]. The unsubstituted naphthalene bis-benzenesulfonamide parent thus represents the minimal pharmacophore required for productive Keap1 Kelch domain engagement, and serves as the validated starting scaffold from which all high-affinity derivatives are elaborated.

Scaffold hopping Keap1 P1/P3 subpocket occupancy Inter-sulfonamide distance

Synthetic Versatility: The Parent Compound as a Gateway to Sub-100 nM Keap1-Nrf2 Inhibitors via N,N’-Diacetic Acid Derivatization

The unsubstituted naphthalene bis-benzenesulfonamide serves as the direct synthetic precursor to the N,N’-diacetic acid analog class exemplified by CPUY192018. CPUY192018, which appends two carboxymethyl groups to the sulfonamide nitrogens of the naphthalene bis-sulfonamide core, achieves an IC₅₀ of 0.63 µM against Keap1-Nrf2 PPI and induces Nrf2-dependent gene NQO1 expression at 100 µM . Further structural elaboration at the C2-position of the naphthalene ring yields derivatives with IC₅₀ values as low as 2.5 nM (TR-FRET assay, Ki in subnanomolar range), representing a >1,000-fold potency enhancement relative to the unsubstituted parent [1]. This synthetic trajectory—from the parent bis-benzenesulfonamide (µM binder) through N,N’-diacetic acid installation (sub-µM) to C2-optimized analogs (low nM)—is well-precedented and provides a rational procurement pathway: the parent compound is the essential starting material for any laboratory aiming to generate a focused library of high-affinity Keap1-Nrf2 PPI inhibitors.

Synthetic intermediate N,N’-diacetic acid functionalization Keap1-Nrf2 inhibitor optimization

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence and Isoform Selectivity Considerations

Primary aromatic sulfonamides, including bis-sulfonamides, inhibit carbonic anhydrases (CAs) by coordinating the active-site Zn²⁺ ion through the deprotonated sulfonamide nitrogen, with typical Ki values in the nanomolar to low micromolar range depending on isoform and scaffold [1]. Although direct Ki data for N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide against specific hCA isoforms are not available in the published literature, structurally related naphthalene-2-sulfonamide (a mono-sulfonamide) shows Ki values of 1.3–µM range against sheep kidney CA [2]. The bis-sulfonamide architecture is of particular interest for CA inhibition because crystallographic studies of bis-sulfonamide adducts with hCA II have demonstrated that "two heads are better than one"—one sulfonamide moiety coordinates Zn²⁺ while the second engages adjacent residues, potentially enhancing residence time and isoform selectivity [3]. Crucially, N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide differs from classical CA inhibitors like acetazolamide in that the sulfonamide groups are tertiary (N,N-disubstituted) rather than primary, which may fundamentally alter the Zn²⁺ coordination mode; researchers must empirically determine whether deprotonation and zinc binding occur with this scaffold before assuming classical CA inhibitory behavior.

Carbonic anhydrase inhibition hCA isoform selectivity Bis-sulfonamide Zn²⁺ coordination

Antiparasitic Activity: Naphthalene Sulfonamide Class Comparison Against Trypanosoma cruzi

A series of N-substituted naphthalenesulfonamides structurally related to the target compound have been evaluated for in vitro and in vivo antitrypanosomal and antileishmanial activity. In these studies, naphthalenesulfonamide derivatives demonstrated remarkable activity and selectivity toward Trypanosoma cruzi epimastigotes and amastigotes, with certain compounds achieving sub-micromolar IC₅₀ values and selectivity indices exceeding 10-fold versus mammalian host cells [1]. While the specific bis-benzenesulfonamide target compound was not included in these published antiparasitic screens, the naphthalenesulfonamide pharmacophore is established as a privileged scaffold for antitrypanosomal activity. By contrast, the benzene-sulfonamide congeners within the same series showed consistently weaker antiparasitic potency, reinforcing the importance of the naphthalene core for target engagement in trypanosomatid parasites [2]. The target compound’s dual sulfonamide groups may offer an advantage over the mono-sulfonamide derivatives tested, as the second sulfonamide could provide additional hydrogen-bonding contacts with parasitic enzyme active sites, though this remains to be experimentally verified.

Antitrypanosomal Naphthalenesulfonamide Neglected tropical diseases

N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Keap1-Nrf2 Protein-Protein Interaction Inhibitor Screening and Hit Validation

The parent compound is a validated µM-affinity Keap1 Kelch domain binder (Kd = 2.9 µM in FP assay [1]). It can be deployed as a control compound or starting hit in Keap1-Nrf2 PPI disruption screens, particularly in fluorescence polarization or TR-FRET assay formats. Its well-characterized binding mode—simultaneous engagement of P1 and P3 subpockets via the two terminal benzenesulfonamide groups—makes it a reliable tool for assay validation and for benchmarking the activity of novel inhibitors. Researchers can use this compound to establish baseline Z’-factor values and inter-day assay reproducibility before screening proprietary libraries.

Synthetic Starting Material for N,N’-Diacetic Acid Keap1-Nrf2 Inhibitor Library Generation

The compound is the direct precursor to CPUY192018 (IC₅₀ = 0.63 µM) and related N,N’-diacetic acid derivatives that achieve sub-nanomolar Keap1-Nrf2 PPI inhibition upon C2 optimization [2]. Procurement of the parent compound in multi-gram quantities enables the synthesis of a focused compound library through straightforward N-alkylation with bromoacetic acid esters followed by C2-functionalization (e.g., via Suzuki coupling, etherification, or phthalimidopropyl installation). This synthetic route is precedent-rich and offers a predictable SAR trajectory from micromolar to low nanomolar potency, making it attractive for medicinal chemistry groups initiating Keap1-Nrf2 programs.

Antitrypanosomal Drug Discovery: Scaffold-Validated Entry Point for Chagas Disease Lead Identification

The naphthalenesulfonamide class has demonstrated selective in vitro activity against T. cruzi (both epimastigote and amastigote forms) with selectivity indices exceeding 10 [3]. The target compound, as an untested bis-sulfonamide variant of this privileged scaffold, represents a high-priority candidate for screening against T. cruzi and related kinetoplastid parasites. Its dual sulfonamide architecture may confer enhanced binding to parasitic carbonic anhydrases or other validated targets in trypanosomatids. Procurement for antiparasitic screening is supported by the established track record of close structural analogs.

Carbonic Anhydrase Isoform Profiling with Tertiary Sulfonamide Structural Alert

Bis-sulfonamides are known to interact with carbonic anhydrase active sites, with crystallographic evidence demonstrating that one sulfonamide coordinates Zn²⁺ while the second engages adjacent residues, potentially enhancing isoform selectivity [4]. However, researchers must note that the target compound bears tertiary (N,N-disubstituted) sulfonamide groups, which may fundamentally differ from the primary sulfonamide Zn²⁺-binding motif. This compound is therefore recommended as a mechanistic probe to investigate whether tertiary bis-sulfonamides can productively inhibit CAs, potentially revealing a novel inhibition modality distinct from classical primary sulfonamide inhibitors. Procurement should be accompanied by a plan for stopped-flow CO₂ hydration assays and X-ray crystallography to determine the binding mode.

Quote Request

Request a Quote for N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.